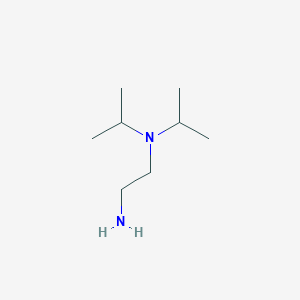
6-Fluoroisoquinoline
Overview
Description
6-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline itself is a structural isomer of quinoline and possesses a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
6-Fluoroisoquinoline is a fluorinated isoquinoline that has been shown to exhibit extraordinary potency as a JAK2 inhibitor . The JAK2 protein is a tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response.
Mode of Action
As a JAK2 inhibitor, this compound binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This inhibitory action disrupts the JAK-STAT signaling pathway, which is often overactive in various types of cancer and inflammatory diseases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response .
Pharmacokinetics
Fluorinated compounds are generally known for their high stability, bioavailability, and ability to penetrate biological membranes, which can enhance their pharmacokinetic properties .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to a decrease in the proliferation of cancer cells and modulation of the immune response. This can result in the suppression of tumor growth and mitigation of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, the presence of other substances, such as proteins or drugs, can impact the compound’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
6-Fluoroisoquinoline is known to interact with various enzymes and proteins. For instance, compounds bearing a this compound substructure have exhibited extraordinary potency as JAK2 inhibitors .
Metabolic Pathways
It is known that fluorine-containing heterocycles have been expanded for pharmaceutical uses, suggesting that this compound may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods to synthesize 6-Fluoroisoquinoline:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction conditions, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form tetrahydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thiol derivatives of isoquinoline.
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Fluoroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated heterocycle with similar structural features but different biological activities.
8-Fluoroisoquinoline: A positional isomer with the fluorine atom at the 8-position, leading to different chemical and biological properties.
6,8-Difluoroisoquinoline: A compound with two fluorine atoms, exhibiting unique reactivity and applications.
Uniqueness of 6-Fluoroisoquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom influences the compound’s electronic properties, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJCJZVQMDEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619526 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-11-2 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 6-fluoroisoquinoline-based probe interact with metal ions, and what are the downstream effects?
A1: The this compound derivative, after undergoing a "click" reaction to form a bis-triazole compound, demonstrates a selective fluorescence response to specific metal ions. [] This response is attributed to the interaction between the triazole rings and the metal ions. Specifically:
- Zinc ions (Zn2+): Binding of Zn2+ to the bis-triazole leads to a significant fluorescence enhancement ("turn-on" effect) at pH 7.0. This suggests a chelation mechanism where Zn2+ interacts with the nitrogen atoms of the triazole rings, possibly restricting intramolecular rotations and increasing fluorescence quantum yield. []
- Iron (Fe2+) and Copper (Cu2+) ions: These ions induce fluorescence quenching ("turn-off" effect) upon interaction with the probe. [] This quenching could be due to a photoinduced electron transfer (PET) mechanism, where the metal ions accept an electron from the excited fluorophore, preventing light emission.
Q2: What are the structural characteristics of the this compound-derived probe, and how do they contribute to its function?
A2: The probe is synthesized via a Cu(I)-catalyzed Huisgen cycloaddition, commonly referred to as a "click" reaction, between 1,3-diethynyl-6-fluoroisoquinoline and 1-(2-azidoethyl)pyrrolidine. [] While the exact molecular weight and spectroscopic data aren't provided in the abstract, we can infer key structural features:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

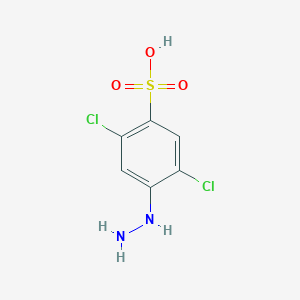
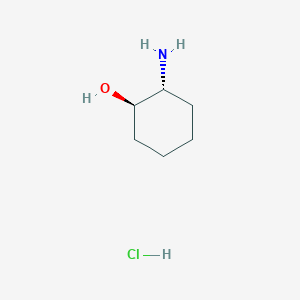
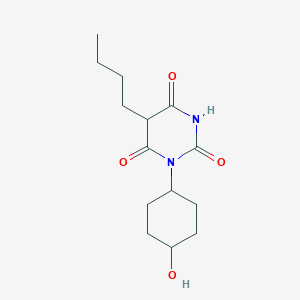
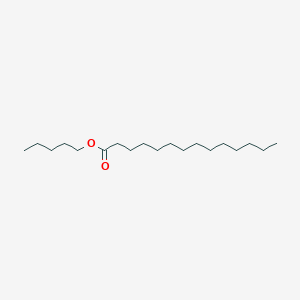

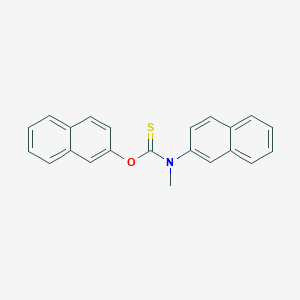
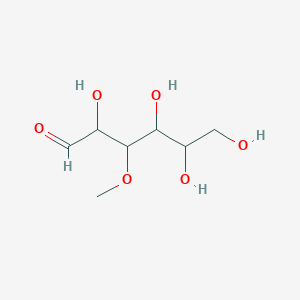
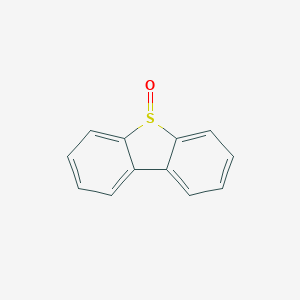
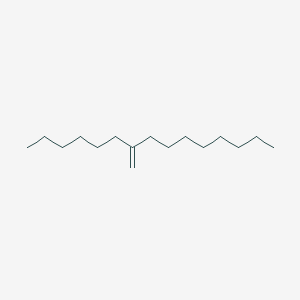
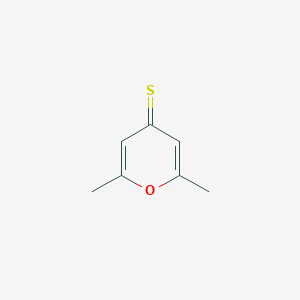
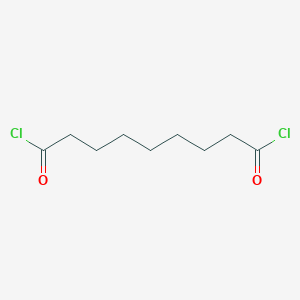
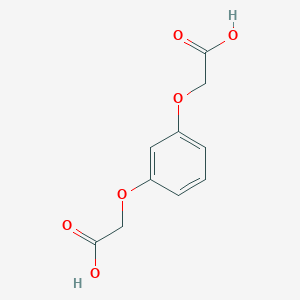
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
